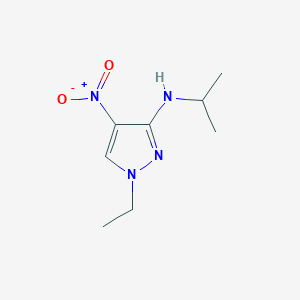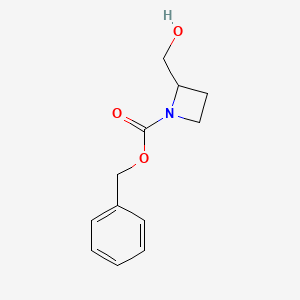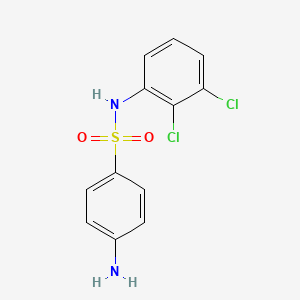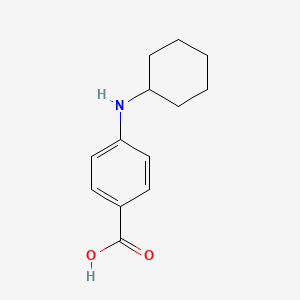![molecular formula C20H26N2O5S B2534378 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide CAS No. 1448033-40-6](/img/structure/B2534378.png)
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a benzoxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane ring and the benzoxazepine moiety, followed by their coupling through a methanesulfonamide linkage.
Formation of the Bicyclic Heptane Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure.
Formation of the Benzoxazepine Moiety: This step involves the cyclization of an appropriate precursor, often under oxidative conditions, to form the benzoxazepine ring.
Coupling Reaction: The final step involves the coupling of the two moieties through a methanesulfonamide linkage, typically using a sulfonyl chloride reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{7,7-dimethyl-2-oxobicyclo[22
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde: This compound shares the bicyclic heptane ring but lacks the benzoxazepine moiety.
7,7-Dimethyl-1-vinylbicyclo[2.2.1]hept-2-yl oxo (phenyl)acetate: This compound has a similar bicyclic structure but different functional groups.
Methyl 4-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate: This compound has a similar bicyclic structure but includes an oxabicyclo moiety.
Uniqueness
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide is unique due to its combination of a bicyclic heptane ring and a benzoxazepine moiety, linked through a methanesulfonamide group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-19(2)13-6-7-20(19,17(23)10-13)12-28(25,26)21-14-4-5-16-15(11-14)18(24)22(3)8-9-27-16/h4-5,11,13,21H,6-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUIZCIPNXANHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(C=C3)OCCN(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)





![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)
![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2534313.png)
![4-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534314.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)
![N'-[(3-methoxyphenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2534317.png)
![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)
